![molecular formula C12H14O3 B14434831 Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ol CAS No. 75080-55-6](/img/structure/B14434831.png)
Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-ol is a spirocyclic compound characterized by a unique structure where a benzodioxole ring is fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-ol typically involves the reaction of a benzodioxole derivative with a cyclohexanone derivative under acidic or basic conditions. One common method is the condensation of 1,3-benzodioxole with cyclohexanone in the presence of a strong acid catalyst, such as sulfuric acid, to form the spirocyclic structure.
Industrial Production Methods
Industrial production of Spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-ol may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different spirocyclic alcohols.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of spirocyclic ketones or aldehydes.
Reduction: Formation of various spirocyclic alcohols.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
Spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Spiroindole: A spirocyclic compound with an indole ring fused to a cyclohexane ring.
Spirooxindole: A spirocyclic compound with an oxindole ring fused to a cyclohexane ring.
Spiroketal: A spirocyclic compound formed by the condensation of cyclic ketones and diols.
Uniqueness
Spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-ol is unique due to its specific benzodioxole and cyclohexane ring fusion, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
75080-55-6 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ol |
InChI |
InChI=1S/C12H14O3/c13-9-4-5-10-11(8-9)15-12(14-10)6-2-1-3-7-12/h4-5,8,13H,1-3,6-7H2 |
InChI Key |
OPBCUSBGBBSDQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OC3=C(O2)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide](/img/structure/B14434748.png)
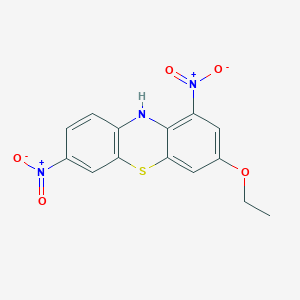
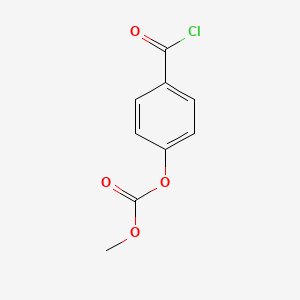

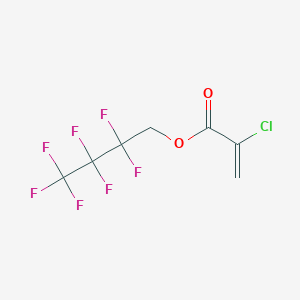
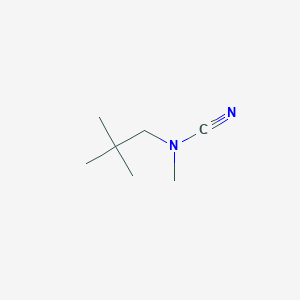
![2-[(Benzylamino)methyl]-4-nitrophenol](/img/structure/B14434807.png)
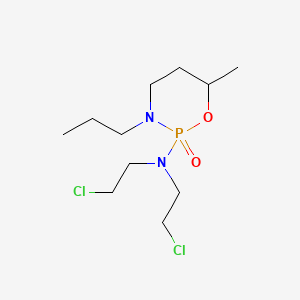
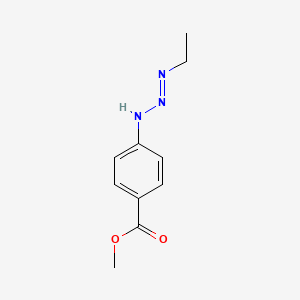
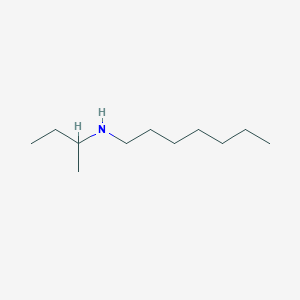
![Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)-](/img/structure/B14434822.png)
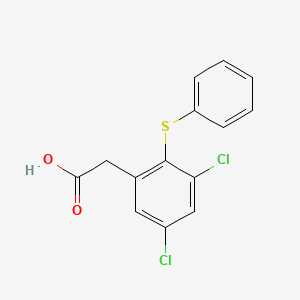

![Chloro{2-[(dimethylamino)methyl]phenyl}mercury](/img/structure/B14434837.png)
